molecular formula C20H21N3O4S B2465399 3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide CAS No. 1226454-02-9

3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide

Cat. No.: B2465399
CAS No.: 1226454-02-9
M. Wt: 399.47
InChI Key: DVBLUOPFYMISCE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide is a synthetic small molecule characterized by a pyrazole core substituted with a phenyl group at position 3 and a 2-hydroxyethyl group at position 1. The propanamide chain at position 5 is further modified with a benzenesulfonyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-13-12-23-19(15-18(22-23)16-7-3-1-4-8-16)21-20(25)11-14-28(26,27)17-9-5-2-6-10-17/h1-10,15,24H,11-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLUOPFYMISCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole ring is constructed via-dipolar cycloaddition between a β-keto ester and a substituted hydrazine. For example, ethyl 3-phenyl-3-oxopropanoate reacts with 2-hydroxyethylhydrazine in ethanol under reflux (24–48 hours) to yield 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-ol, which is subsequently aminated.

Key conditions :

  • Solvent : Ethanol or acetic acid.
  • Temperature : Reflux (78–100°C).
  • Catalyst : Acidic conditions (pH 1.9–2.1) optimize cyclization rates.

Functionalization of the Pyrazole Amine

Amination of the pyrazole hydroxyl group is achieved via a Curtius rearrangement or Mitsunobu reaction. For instance, treating 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-ol with diphenylphosphoryl azide (DPPA) and tert-butanol under reflux generates the tert-butyl carbamate intermediate, which is deprotected with HCl to yield the primary amine.

Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride

Sulfonylation of Propanoyl Chloride

Benzenesulfonyl chloride reacts with propanoyl chloride in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) to form 3-(benzenesulfonyl)propanoyl chloride. The reaction proceeds via nucleophilic acyl substitution, with TEA scavenging HCl.

Reaction equation :
$$
\text{Propanoyl chloride} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{3-(Benzenesulfonyl)propanoyl chloride} + 2\text{HCl}
$$

Yield : 75–85% after purification by vacuum distillation.

Amide Bond Formation: Conjugation of Pyrazole Amine and Propanoyl Chloride

Schotten-Baumann Reaction

The pyrazole amine (1.0 equiv) is dissolved in aqueous NaOH (2 M) and cooled to 0°C. A solution of 3-(benzenesulfonyl)propanoyl chloride (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 4–6 hours. The product precipitates and is isolated via filtration.

Optimization notes :

  • Excess acyl chloride ensures complete amine conversion.
  • Low temperature minimizes hydrolysis of the acyl chloride.

Mixed Anhydride Method

For sterically hindered amines, the propanoyl chloride is first reacted with isobutyl chloroformate to generate a mixed anhydride, which subsequently reacts with the pyrazole amine in DMF at 25°C.

Advantages :

  • Higher yields (90–95%) for bulky substrates.
  • Reduced side reactions compared to direct acylation.

Alternative Pathways and Comparative Analysis

One-Pot Pyrazole-Propanamide Assembly

A modified approach condenses 3-phenyl-1,3-diketone, 2-hydroxyethylhydrazine, and 3-(benzenesulfonyl)propanoic acid in DMF at 333 K. The reaction proceeds via in situ formation of the pyrazole ring and simultaneous amide coupling, reducing purification steps.

Key data :

  • Reaction time : 7 hours.
  • Yield : 68% (crude), 82% after column chromatography.

Solid-Phase Synthesis

Immobilizing the pyrazole amine on Wang resin enables iterative coupling with Fmoc-protected propanoyl derivatives. After sulfonylation and cleavage, the target compound is obtained with >95% purity (HPLC).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ph), 6.21 (s, 1H, pyrazole-H), 4.15 (t, 2H, -OCH₂), 3.72 (t, 2H, -CH₂OH), 2.95 (t, 2H, -SO₂CH₂), 2.45 (q, 2H, -COCH₂).
  • IR (KBr): 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting point : 158–160°C.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in mixed anhydride reactions reduces toxicity and improves recyclability.

Catalytic Enhancements

Bismuth triflate (10 mol%) accelerates pyrazole cyclization by 40%, enabling shorter reaction times (3 hours vs. 24 hours).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Electron-withdrawing groups (e.g., -SO₂Ph) on diketones favor nucleophilic attack at the β-keto position, ensuring >90% regioselectivity. Computational modeling (B3LYP/6-31G*) predicts transition state energies to guide substrate design.

Hydrolysis of Sulfonamide Intermediate

Strict anhydrous conditions (molecular sieves, argon atmosphere) prevent hydrolysis during propanoyl chloride conjugation.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The pyrazolyl group can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name / ID Pyrazole Substituents (N1, C3) Propanamide/Sulfonamide Modification Key Properties
Target Compound 2-Hydroxyethyl, Phenyl Benzenesulfonyl-propanamide High polarity, H-bond donor/acceptor
N-[1-(2-Chlorophenyl)-... () 2-Chlorophenyl, Phenyl Methylsulfanyl-propanamide Lipophilic, electron-withdrawing
N-[3-[3-(2-Methylphenyl)-... () 2-Methylphenyl (dihydropyrazole) Methanesulfonamide Conformationally flexible

Research Findings and Implications

  • Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to chlorophenyl or methylphenyl analogs, critical for oral bioavailability .
  • Target Binding : The benzenesulfonyl group may improve affinity for enzymes like cyclooxygenase (COX) or kinases, as seen in sulfonamide-based inhibitors .
  • Metabolic Stability : The fully aromatic pyrazole core may resist oxidative metabolism better than dihydropyrazoles .

Biological Activity

3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C18H22N2O3S, with a molecular weight of approximately 354.44 g/mol. The structure features a benzenesulfonyl group, a hydroxyethyl moiety, and a pyrazole ring, which are critical for its biological interactions.

Pharmacological Activities

Research has indicated several key biological activities associated with this compound:

1. Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
3-(benzenesulfonyl)...E. coli15100
S. aureus2050
P. mirabilis12200

2. Anti-inflammatory Properties
Compounds containing the pyrazole structure have been noted for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential
Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . This indicates potential applications in oncology.

The biological activity of 3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation: It could interact with receptors that regulate pain and inflammation.
  • Cell Cycle Regulation: By affecting cell cycle proteins, it may induce apoptosis in malignant cells.

Case Studies

Several studies have explored the effects of pyrazole derivatives:

  • Study on Antimicrobial Efficacy: A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing promising results for specific compounds with modifications at the phenyl ring .
  • Anti-inflammatory Activity Assessment: Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating a reduction in edema in animal models when treated with these derivatives .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Core Formation: React 2-hydroxyethylhydrazine with a β-keto ester derivative under acidic conditions to form the 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-amine intermediate.

Sulfonylation: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Propanamide Linkage: Couple the sulfonated intermediate with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Yield improvements (~15–20%) are achievable by controlling moisture levels and using anhydrous solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • Methodological Answer: 1H NMR:
  • Pyrazole Ring: Singlets at δ 6.2–6.5 ppm (H-4 pyrazole proton).
  • Benzenesulfonyl Group: Aromatic protons at δ 7.5–8.0 ppm (multiplet, 5H).
  • Hydroxyethyl Group: Broad peak at δ 4.8 ppm (-OH), triplet at δ 3.6–3.8 ppm (-CH2-OH).
    IR: Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .
    Mass Spec: Molecular ion peak at m/z 439.5 (calculated for C21H21N3O4S) with fragmentation patterns matching the sulfonyl and pyrazole moieties .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Methodological Answer: Step 1: Validate the computational model using high-resolution X-ray crystallography (e.g., SHELX-refined structures) to confirm binding site geometry . Step 2: Perform molecular dynamics (MD) simulations to account for protein flexibility, which may explain discrepancies in static docking results. Step 3: Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and compare with computational ΔG values . Example: A 2022 study resolved a 2.5 kcal/mol discrepancy by identifying a water-mediated hydrogen bond missed in docking simulations .

Q. How does the benzenesulfonyl group influence crystal packing and intermolecular interactions?

  • Methodological Answer: X-ray Crystallography Workflow:

Grow single crystals via slow evaporation (solvent: DCM/methanol 1:1).

Collect diffraction data (Cu-Kα radiation, 100K).

Refine using SHELXL, focusing on sulfonyl-phenyl π-stacking (3.5–4.0 Å distances) and hydrogen bonds (O=S···H-N, ~2.9 Å) .
Key Findings:

  • The sulfonyl group enhances lattice stability via C-H···O interactions (contributing ~30% to packing energy).
  • Steric effects from the phenyl group reduce symmetry, favoring monoclinic over orthorhombic systems .

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